Pivampicilina
Descripción general
Descripción
Pivampicillin es un éster de pivaloiloximetilo de ampicilina. Es un profármaco diseñado para mejorar la biodisponibilidad oral de la ampicilina debido a su mayor lipofilicidad en comparación con la ampicilina . Pivampicillin se utiliza para tratar una variedad de infecciones, incluyendo infecciones del tracto respiratorio, infecciones de oído, nariz y garganta, infecciones ginecológicas e infecciones del tracto urinario .
Aplicaciones Científicas De Investigación
Pivampicillin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
Pivampicillin es un profármaco que se convierte en ampicilina en el cuerpo. La ampicilina ejerce su acción bactericida inhibiendo la síntesis de mucopéptido de la pared celular bacteriana. Esta inhibición se logra uniéndose a las proteínas de unión a penicilina, que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana . La interrupción de la síntesis de la pared celular conduce a la lisis celular y la muerte de las bacterias .
Análisis Bioquímico
Biochemical Properties
Pivampicillin plays a crucial role in biochemical reactions as a prodrug. Upon absorption from the gastrointestinal tract, it is converted to the active form, ampicillin, by non-specific esterases present in most body tissues . This conversion also produces formaldehyde and pivalic acid . Ampicillin, the active metabolite of Pivampicillin, exerts its bactericidal action by inhibiting the biosynthesis of cell wall mucopeptide . It interacts with penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Cellular Effects
Pivampicillin, through its active form ampicillin, affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death . This action disrupts cell signaling pathways and gene expression in bacteria, ultimately affecting their cellular metabolism . Additionally, Pivampicillin has been known to deplete levels of carnitine in the body, which can impact cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Pivampicillin involves its conversion to ampicillin, which then binds to penicillin-binding proteins in bacterial cell walls . This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death . The release of pivalic acid during this process can also form a conjugate with carnitine, affecting carnitine homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pivampicillin change over time due to its stability and degradation. Pivampicillin is rapidly converted to ampicillin within 15 minutes of absorption . Long-term use of Pivampicillin can lead to a marked decrease in blood levels of carnitine, which may have implications for cellular function . Short-term use is unlikely to have significant clinical effects .
Dosage Effects in Animal Models
The effects of Pivampicillin vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting cell wall synthesis . High doses of Pivampicillin can lead to toxic effects, including carnitine depletion and potential impacts on energy metabolism . Threshold effects observed in studies indicate that maintaining appropriate dosage levels is crucial for minimizing adverse effects .
Metabolic Pathways
Pivampicillin is involved in metabolic pathways that convert it to ampicillin, formaldehyde, and pivalic acid . The conversion is facilitated by non-specific esterases present in body tissues . The pivalic acid produced can conjugate with carnitine, affecting carnitine homeostasis and potentially leading to carnitine deficiency with long-term use .
Transport and Distribution
Pivampicillin is transported and distributed within cells and tissues primarily as ampicillin after its conversion . The active form, ampicillin, is distributed to various tissues where it exerts its bactericidal effects . The transport and distribution are influenced by the drug’s lipophilicity, which enhances its oral bioavailability compared to ampicillin .
Subcellular Localization
The subcellular localization of Pivampicillin, once converted to ampicillin, involves its interaction with bacterial cell walls . Ampicillin targets penicillin-binding proteins located in the bacterial cell membrane, inhibiting cell wall synthesis . This localization is crucial for its bactericidal activity. Additionally, Pivampicillin and its metabolites may interact with cellular membranes, affecting their function and permeability .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Pivampicillin se sintetiza esterificando ampicilina con cloruro de pivaloiloximetilo. La reacción generalmente implica el uso de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se lleva a cabo en un solvente orgánico como diclorometano a baja temperatura para evitar la degradación del anillo β-lactámico sensible de la ampicilina .
Métodos de producción industrial: La producción industrial de pivampicillin sigue una ruta sintética similar pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El producto final se purifica típicamente mediante recristalización o cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Pivampicillin sufre hidrólisis para liberar ampicilina, formaldehído y ácido piválico. Esta hidrólisis está catalizada por esterasas no específicas presentes en la mayoría de los tejidos corporales .
Reactivos y condiciones comunes:
Hidrólisis: La hidrólisis de pivampicillin se puede llevar a cabo en condiciones ácidas o básicas.
Oxidación y reducción: Pivampicillin en sí no sufre reacciones significativas de oxidación o reducción en condiciones fisiológicas.
Principales productos formados:
Ampicilina: El antibiótico activo que ejerce el efecto terapéutico.
Formaldehído: Un subproducto de la reacción de hidrólisis.
Ácido piválico: Otro subproducto de la reacción de hidrólisis.
Comparación Con Compuestos Similares
Pivampicillin es única entre compuestos similares debido a su mayor biodisponibilidad oral. Otros compuestos similares incluyen:
Ampicilina: El compuesto madre de pivampicillin, que tiene menor biodisponibilidad oral.
Pivmecillinam: Otro profármaco éster de pivaloiloximetilo que se utiliza para tratar infecciones del tracto urinario.
Cefditoren Pivoxil: Un profármaco éster de pivaloiloximetilo de cefditoren, utilizado para tratar infecciones del tracto respiratorio.
Pivampicillin destaca por su capacidad de liberar ampicilina de manera más eficiente, lo que conduce a concentraciones más altas del fármaco activo en el torrente sanguíneo .
Propiedades
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMIJUDPLILVNQ-ZXFNITATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26309-95-5 (mono-hydrochloride) | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045459 | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.54e-02 g/L | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ampicillin (the active metabolite of pivampicillin) has a bactericidal action resulting from inhibition of cell wall mucopeptide biosynthesis. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33817-20-8 | |
Record name | Pivampicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivampicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivampicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pivampicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivampicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVAMPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pivampicillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pivampicillin and what is its mechanism of action?
A1: Pivampicillin is an oral prodrug of ampicillin, a β-lactam antibiotic. [] [] It exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [] Specifically, ampicillin, the active metabolite of pivampicillin, inhibits the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs). [] This disrupts the formation of peptidoglycan cross-links, ultimately leading to bacterial cell lysis and death.
Q2: How is Pivampicillin absorbed and metabolized in the body?
A2: Pivampicillin is rapidly hydrolyzed to ampicillin by esterases in the intestinal mucosa after oral administration. [] [] This results in higher serum concentrations of ampicillin compared to direct administration of ampicillin. [] [] The presence of food can delay the absorption of pivampicillin. [] Ampicillin is then distributed widely throughout the body and excreted primarily in the urine. []
Q3: How does the bioavailability of Pivampicillin compare to Ampicillin?
A3: Pivampicillin demonstrates superior oral bioavailability compared to ampicillin trihydrate. [] [] Studies in horses have shown that the bioavailability of pivampicillin administered orally is significantly higher than that of ampicillin trihydrate. [] [] Similarly, in humans, pivampicillin exhibits higher peak serum concentrations and greater urinary excretion of ampicillin compared to equivalent doses of ampicillin. []
Q4: What types of infections is Pivampicillin used to treat?
A4: Pivampicillin has been investigated for the treatment of various bacterial infections, including respiratory tract infections such as acute exacerbations of chronic bronchitis and pneumonia, [] [] urinary tract infections, [] sinusitis, [] and otitis media. []
Q5: What are the advantages of using Pivampicillin over Ampicillin?
A5: The primary advantage of pivampicillin over ampicillin lies in its improved oral bioavailability. This translates to higher serum concentrations of ampicillin, potentially leading to greater clinical efficacy. [] [] Additionally, the twice-daily dosing regimen of pivampicillin is more practical and may improve patient compliance compared to the more frequent dosing required with ampicillin. []
Q6: Are there any differences in the efficacy of Pivampicillin and Amoxicillin?
A6: While both are β-lactam antibiotics, studies comparing pivampicillin and amoxicillin show mixed results. Some clinical trials suggest comparable efficacy, [] while others indicate that pivampicillin may be more effective in specific cases like acute bronchitis. [] The choice between the two antibiotics might depend on the specific infection being treated and individual patient factors.
Q7: What is the role of Probenecid when used in conjunction with Pivampicillin?
A7: Probenecid can be co-administered with pivampicillin to enhance its effectiveness. [] Probenecid competes with ampicillin for renal tubular secretion, thereby increasing the serum half-life and concentration of ampicillin. [] This combination has been studied in the treatment of gonorrhea. []
Q8: Does the administration of Pivampicillin with food impact its absorption?
A8: While pivampicillin is recommended to be taken with meals to minimize gastrointestinal irritation, food intake has been shown to delay and reduce its absorption. [] This effect is observed as lower peak serum levels of ampicillin compared to administration in a fasted state. []
Q9: Are there any known resistance mechanisms to Pivampicillin?
A9: As a β-lactam antibiotic, pivampicillin is susceptible to bacterial resistance mechanisms, primarily the production of β-lactamases. [] These enzymes hydrolyze the β-lactam ring of pivampicillin and ampicillin, rendering them ineffective. [] The emergence of β-lactamase-producing strains, particularly in respiratory tract infections, poses a challenge to the efficacy of pivampicillin. []
Q10: What is the significance of the esterase activity in the intestinal mucosa for Pivampicillin's action?
A10: The presence of high esterase activity in the intestinal mucosa is crucial for the rapid hydrolysis of pivampicillin to its active form, ampicillin. [] Studies have shown that pivampicillin is absorbed as an intact ester and subsequently hydrolyzed within the intestinal tissue. [] This efficient conversion contributes to the superior bioavailability of pivampicillin compared to ampicillin. []
Q11: Have there been any studies investigating the long-term effects of Pivampicillin use?
A11: One long-term effect associated with pivampicillin use is carnitine deficiency. [] The pivalic acid side group of pivampicillin can interfere with carnitine metabolism, leading to decreased plasma carnitine levels. [] This deficiency can manifest as skeletal muscle myopathy and may require carnitine supplementation. []
Q12: What is the significance of studying the penetration of Pivampicillin into specific tissues like bronchial secretions?
A12: Understanding the ability of pivampicillin to penetrate specific tissues is crucial for determining its effectiveness in treating infections at those sites. [] Studies have investigated the concentration of ampicillin in bronchial secretions after pivampicillin administration to assess its efficacy against respiratory tract infections. []
Q13: Are there any documented cases of drug interactions with Pivampicillin?
A13: While not explicitly mentioned in the provided research papers, pivampicillin, as a prodrug of ampicillin, is likely to share similar drug interactions as ampicillin. It is essential to consult relevant pharmaceutical resources for comprehensive information on potential drug interactions before prescribing or administering pivampicillin.
Q14: Are there any alternative antibiotics that can be considered for the same indications as Pivampicillin?
A14: Yes, several alternative antibiotics can be considered for the same indications as pivampicillin. These include:
- Amoxicillin: Another β-lactam antibiotic with similar spectrum of activity and good oral bioavailability. []
- Co-trimoxazole: A combination of sulfamethoxazole and trimethoprim, effective against a wide range of bacteria. [] []
- Erythromycin: A macrolide antibiotic, primarily used for infections caused by Gram-positive bacteria. []
- Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.